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Compound of Interest

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene

CAS No.: 5493-71-0

Cat. No.: B1602237 Get Quote

Executive Summary
2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 5493-71-0) is a halogenated aromatic ether

primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical

precursors.[1][2][3][4][5][6] Its structural integrity relies on the specific ortho-chloro substitution

relative to the ethoxy group, which imparts unique electronic and steric properties compared to

its non-chlorinated analog (4-nitrophenetole).

This guide provides a rigorous, self-validating framework for the identification and

characterization of this compound. It moves beyond simple data listing to explain the why and

how of valid analytical confirmation.

Chemical Identity & Physicochemical Profile[2][3][4][7]
[8][9][10][11][12]
Before commencing instrumental analysis, verify the fundamental physicochemical properties.

These serve as the first line of defense against gross identification errors (e.g., mistaking a

regioisomer).
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Property Value / Description Notes

CAS Number 5493-71-0 Primary identifier.[1][6]

Molecular Formula C₈H₈ClNO₃

Molecular Weight 201.61 g/mol
Monoisotopic mass: ~201.02

Da.

Appearance Crystalline Solid
Typically off-white to pale

yellow.

Melting Point Expected: 50–80 °C

Note: 4-Nitrophenetole melts at

~60°C. The ortho-chloro

substituent may disrupt

packing or increase density;

experimental verification via

DSC is required.

Solubility
Soluble in DCM, EtOAc,

DMSO
Poorly soluble in water.

Origin & Synthetic Context
Understanding the synthesis is critical for predicting the impurity profile. This compound is

classically synthesized via Williamson Ether Synthesis starting from 2-chloro-4-nitrophenol.

Mechanistic Insight: The phenolic hydroxyl group at position 1 is alkylated with an ethyl halide

(EtBr or EtI) or diethyl sulfate in the presence of a base (e.g., K₂CO₃).

Key Impurity A: Unreacted 2-chloro-4-nitrophenol (Starting Material).

Key Impurity B:2-Chloro-4-nitrophenetole isomers (if the starting material contained

regioisomers like 4-chloro-2-nitrophenol).
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Figure 1: Synthetic pathway and potential impurity origin. The presence of unreacted phenol is

the primary quality risk.

Analytical Characterization Framework
The following protocols are designed to be self-validating. Do not rely on a single method;

cross-reference MS data with NMR connectivity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural confirmation. The ortho-chloro substituent breaks the

symmetry of the aromatic ring, creating a distinct splitting pattern.

Protocol: Dissolve ~10 mg in CDCl₃ or DMSO-d₆.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Aromatic Region (3H):

H-3 (d, ~2.5 Hz): ~8.28 ppm. Reasoning: Located between -Cl and -NO₂. Deshielded by

both electron-withdrawing groups. Appears as a doublet due to meta-coupling with H-5.

H-5 (dd, ~9.0, 2.5 Hz): ~8.17 ppm. Reasoning: Ortho to -NO₂, meta to -Cl. Shows large

ortho-coupling to H-6 and small meta-coupling to H-3.
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H-6 (d, ~9.0 Hz): ~7.00 ppm. Reasoning: Ortho to the electron-donating ethoxy group.

Significantly shielded compared to H-3/H-5.

Aliphatic Region (5H):

-OCH₂- (q, ~7.0 Hz): ~4.15 ppm. Reasoning: Quartet due to adjacent methyl group.

Downfield shift due to oxygen attachment.

-CH₃ (t, ~7.0 Hz): ~1.48 ppm. Reasoning: Triplet due to adjacent methylene.

¹³C NMR Key Signals:

C-O (Ethoxy): ~65 ppm.

C-Cl (Aromatic): ~123 ppm (Distinctive quaternary carbon).

C-NO₂ (Aromatic): ~142 ppm.

B. Mass Spectrometry (GC-MS / LC-MS)
MS confirms the molecular weight and the presence of chlorine via its isotopic signature.

Protocol:

Ionization: EI (70 eV) for GC-MS; ESI(+) for LC-MS.

Diagnostic Ions (EI):

Molecular Ion [M]⁺:m/z 201 and 203.

Isotope Pattern: The intensity ratio of m/z 201:203 must be roughly 3:1. This validates the

presence of one Chlorine atom.[7][8][9][10]

Fragment [M - C₂H₄]⁺: Loss of ethene (McLafferty-like rearrangement or simple cleavage)

-> m/z 173/175.

Fragment [M - NO₂]⁺: Loss of nitro group -> m/z 155/157.

C. Infrared Spectroscopy (FT-IR)
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Use IR primarily for fingerprinting and confirming the nitro/ether functionalities.

Nitro (-NO₂): Strong bands at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).

Ether (C-O-C): Strong stretch at ~1250–1260 cm⁻¹.

Aromatic C-H: >3000 cm⁻¹.

Purity Assessment (HPLC Method)
For quantitative analysis and purity determination, a Reverse Phase (RP-HPLC) method is

required. The method below is robust for separating the neutral ether product from the acidic

phenolic starting material.

Methodology: Isocratic RP-HPLC

Parameter Condition Rationale

Column

C18 (e.g., Agilent Zorbax

Eclipse Plus), 4.6 x 150 mm, 5

µm

Standard stationary phase for

aromatic compounds.

Mobile Phase
Acetonitrile : Water (60 : 40

v/v) + 0.1% Formic Acid

Acidic modifier suppresses

ionization of residual phenols,

improving peak shape.

Flow Rate 1.0 mL/min
Standard backpressure

management.

Detection UV @ 254 nm and 300 nm
Nitro-aromatics absorb

strongly at 254 nm.

Temperature 30 °C
Ensures retention time

reproducibility.

Retention Order

1. 2-Chloro-4-nitrophenol

(Polar)2.[4] Target Compound

(Non-polar)

The ethoxy group significantly

increases hydrophobicity

(LogP ~3.2) vs. the phenol

(LogP ~2.5).[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://chemdad.com/index.php?c=article&id=72716
https://chemdad.com/index.php?c=article&id=72716
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Workflow Diagram
The following decision tree illustrates the logical flow for confirming identity and purity.

Sample Received

Solubility Check
(DCM/DMSO)

HPLC-UV Purity
(Target > 98%?)

Recrystallize
(EtOH/Water)

No (<98%)

GC-MS / LC-MS
(Check Cl Isotope 3:1)

Yes

1H NMR
(Confirm Regiochemistry)

Mass Confirmed

Release for Use

Structure Confirmed

Click to download full resolution via product page

Figure 2: Step-by-step analytical decision tree for sample validation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1602237?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety & Handling
Hazards: As a nitro-aromatic, assume potential toxicity and mutagenicity. Handle in a fume

hood.

Storage: Store at room temperature (15–25 °C), protected from light.

Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrc [chemsrc.com]

2. Page loading... [guidechem.com]

3. lookchem.com [lookchem.com]

4. 2-Chloro-4-nitrophenol Analytical Chemistry Chongqing Chemdad Co. ，Ltd
[chemdad.com]

5. 2-Chloro-1-ethoxy-4-nitrobenzene | 5493-71-0 [chemicalbook.com]

6. (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc [chemsrc.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-ethoxy-4-nitrobenzene
https://spectrabase.com/spectrum/2-Chloro-4-nitroanisole
https://www.benchchem.com/product/b1602237?utm_src=pdf-body
https://www.lookchem.com/404.htm
https://www.lookchem.com/2-Chloro-1-ethoxy-4-nitrobenzene/
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b1602237?utm_src=pdf-custom-synthesis
https://www.chemsrc.com/en/cas/100-29-8_857028.html
https://www.guidechem.com/dictionary/en/100-29-8.html
https://www.lookchem.com/404.htm
https://chemdad.com/index.php?c=article&id=72716
https://chemdad.com/index.php?c=article&id=72716
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42513087.htm
https://www.chemsrc.com/en/cas/614-72-2_244223.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. 2-Chloro-4-methoxy-1-nitrobenzene | C7H6ClNO3 | CID 593789 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. 2-Chloro-4-nitrophenol, 97% 10 g | Request for Quote | Thermo Scientific Chemicals
[thermofisher.com]

9. 2-Chloro-4-nitrophenol | 619-08-9 [chemicalbook.com]

10. 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13C NMR spectrum
[chemicalbook.com]

To cite this document: BenchChem. [Technical Identification Guide: 2-Chloro-1-ethoxy-4-
nitrobenzene[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602237#identification-of-2-chloro-1-ethoxy-4-
nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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